叔丁基(2-氨基环戊基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

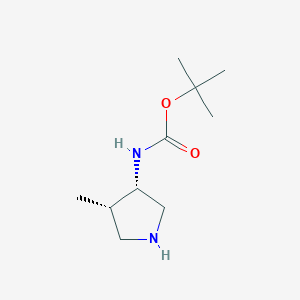

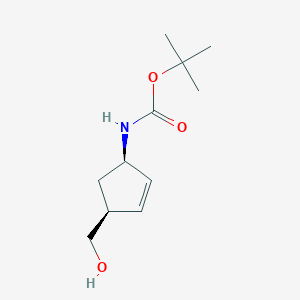

tert-Butyl (2-aminocyclopentyl)carbamate is a compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). Its synthesis and applications have been explored in various studies, highlighting its importance in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of tert-Butyl (2-aminocyclopentyl)carbamate has been achieved through different methods. One approach involves the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of the racemic mixture with 10-camphorsulfonic acid (CSA), providing access to both enantiomers without the need for chromatography . Another method includes an iodolactamization as a key step to yield a highly functionalized intermediate, which is an essential precursor for potent CCR2 antagonists . Additionally, the synthesis of related compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrates the versatility of tert-butyl carbamate derivatives in accessing novel macrocyclic inhibitors .

Molecular Structure Analysis

The molecular structure of tert-Butyl (2-aminocyclopentyl)carbamate and its derivatives is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis. This group can influence the stereochemistry and reactivity of the molecule. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either pure cis or trans acid .

Chemical Reactions Analysis

tert-Butyl (2-aminocyclopentyl)carbamate can undergo various chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, a related compound, reacts with lithium powder and different electrophiles to yield functionalized carbamates, which upon hydrolysis can afford 1,2-aminoalcohols . The tert-butyl group in carbamate derivatives can also be used to activate imines for the addition of nucleophiles, serving as a chiral directing group and being readily cleaved by acid treatment .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (2-aminocyclopentyl)carbamate derivatives are influenced by the tert-butyl carbamate group. This group is known for its steric bulk, which can protect the amine functionality and influence the overall reactivity of the molecule. The tert-butyl group can also be used to introduce chirality into a molecule, as seen in the synthesis of optically active compounds . Additionally, the tert-butyl carbamate group can be a key structural element in the synthesis of complex molecules, such as macrocyclic Tyk2 inhibitors .

科学研究应用

对映选择性合成

叔丁基N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯是合成2'-去氧核糖核苷酸环戊类似物的对映选择性合成的关键中间体。它的实用性在于它精确地保持环戊烷环上的相对取代,与β-2-去氧核糖胺中的取代相一致(Ober, Marsch, Harms, & Carell, 2004)。

用于Boc保护胺的Curtius重排

一种温和高效的一锅式Curtius重排方法允许从羧酸、二叔丁基碳酸二酯和叠氮化钠形成叔丁基氨基甲酸酯。该过程促进了在低温下合成受保护的氨基酸,并产生各种底物(Lebel & Leogane, 2005)。

金属化和烷基化研究

探讨了氨基甲基三烷基硅烷的叔丁基氨基甲酸酯衍生物在氮和硅之间发生金属化的能力,导致α-官能化的α-氨基硅烷。这项研究突出了该化合物的反应性和创造结构复杂分子的潜力(Sieburth, Somers, & O'hare, 1996)。

CO2固定为环状氨基甲酸酯

叔丁基次碘酸酯(t-BuOI)已被用于与不饱和胺进行环化大气CO2固定过程,高效产生环状氨基甲酸酯。这种方法代表了在温和条件下将CO2纳入有价值产品的创新方法(Takeda, Okumura, Tone, Sasaki, & Minakata, 2012)。

糖脂结合物的合成

叔丁基氨基甲酸酯已被转化为异常的2-去氧-2-氨基糖氨基甲酸酯在糖基化条件下。这种转化为合成非天然糖肽构建块铺平了道路,展示了叔丁基(2-氨基环戊基)氨基甲酸酯在合成生物相关化合物方面的多功能性(Henry & Lineswala, 2007)。

安全和危害

“tert-Butyl (2-aminocyclopentyl)carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

The carbamate group is increasingly used in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . This suggests that “tert-Butyl (2-aminocyclopentyl)carbamate” and similar compounds could have potential applications in drug design and discovery.

属性

IUPAC Name |

tert-butyl N-(2-aminocyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627464 |

Source

|

| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-aminocyclopentyl)carbamate | |

CAS RN |

1193388-07-6 |

Source

|

| Record name | 1,1-Dimethylethyl N-(2-aminocyclopentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2-aminocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)